molecular formula C14H10BrNO B13847232 2-(4-Bromophenyl)-1-benzofuran-5-amine

2-(4-Bromophenyl)-1-benzofuran-5-amine

Cat. No.: B13847232
M. Wt: 288.14 g/mol
InChI Key: AEDKFUBNCDNPOH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-benzofuran-5-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromophenyl group attached to the benzofuran ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-benzofuran-5-amine typically involves the condensation of benzofuran derivatives with brominated aromatic amines. One common method involves the reaction of 4-bromophenylboronic acid with 5-amino-2-bromobenzofuran under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-benzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-benzofuran-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1-benzofuran-5-amine is unique due to its benzofuran core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)-1-benzofuran-5-amine

InChI

InChI=1S/C14H10BrNO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,16H2

InChI Key

AEDKFUBNCDNPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)Br

Origin of Product

United States

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